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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)ethanol

Cat. No.: B1360133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight,

and other key physicochemical properties of 2-(4-Ethoxyphenyl)ethanol. The information is

presented to support research and development activities in the pharmaceutical and chemical

sciences.

Core Molecular Data
The fundamental physicochemical properties of 2-(4-Ethoxyphenyl)ethanol are summarized

in the table below. This data is essential for experimental design, analytical method

development, and computational modeling.
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Property Value Reference

IUPAC Name 2-(4-ethoxyphenyl)ethanol [1]

Molecular Formula C₁₀H₁₄O₂ [1][2]

Molecular Weight 166.22 g/mol [1][2]

Canonical SMILES CCOC1=CC=C(C=C1)CCO [1]

InChI Key
CNMVSNTVPZWQMI-

UHFFFAOYSA-N
[1]

CAS Number 22545-15-9 [1][3]

Melting Point 42-44 °C [3]

Boiling Point 138-141 °C (at 8 mmHg) [3]

Exact Mass 166.099379685 Da [1]

Topological Polar Surface Area 29.5 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 4 [1]

Molecular Structure and Visualization
The molecular structure of 2-(4-Ethoxyphenyl)ethanol comprises a central benzene ring

substituted with an ethoxy group and an ethanol group at the para position.
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Molecular Structure of 2-(4-Ethoxyphenyl)ethanol
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Caption: 2D representation of the 2-(4-Ethoxyphenyl)ethanol molecule.
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Experimental Protocols
Determination of Molecular Weight via Mass
Spectrometry
Objective: To experimentally verify the molecular weight of 2-(4-Ethoxyphenyl)ethanol.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this

determination.

Sample Preparation: Prepare a 1 mg/mL solution of 2-(4-Ethoxyphenyl)ethanol in a volatile

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary

column (e.g., DB-5ms).

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: The resulting mass spectrum should display a molecular ion peak (M⁺) at m/z

166, confirming the molecular weight.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1360133?utm_src=pdf-body
https://www.benchchem.com/product/b1360133?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/89752
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Experimental workflow for molecular weight determination.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To confirm the chemical structure and atom connectivity of 2-(4-
Ethoxyphenyl)ethanol.

Methodology: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated

chloroform (CDCl₃).

¹H NMR Analysis (400 MHz):

Expected Chemical Shifts (δ):
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~1.4 ppm (triplet, 3H, -OCH₂CH₃)

~2.8 ppm (triplet, 2H, Ar-CH₂CH₂OH)

~3.8 ppm (triplet, 2H, Ar-CH₂CH₂OH)

~4.0 ppm (quartet, 2H, -OCH₂CH₃)

~6.8 ppm (doublet, 2H, aromatic protons ortho to ethoxy group)

~7.1 ppm (doublet, 2H, aromatic protons meta to ethoxy group)

A broad singlet for the hydroxyl proton (-OH) will also be present.

¹³C NMR Analysis (100 MHz):

Expected Chemical Shifts (δ):

~15 ppm (-OCH₂CH₃)

~38 ppm (Ar-CH₂CH₂OH)

~63 ppm (Ar-CH₂CH₂OH and -OCH₂CH₃)

~114 ppm (aromatic CH ortho to ethoxy)

~129 ppm (aromatic C-CH₂)

~130 ppm (aromatic CH meta to ethoxy)

~158 ppm (aromatic C-O)

Data Interpretation: The observed chemical shifts, splitting patterns, and integration values

are compared against predicted values to confirm the structure.

Logical Relationships in Drug Development
In the context of drug discovery, 2-(4-Ethoxyphenyl)ethanol can serve as a starting scaffold.

Structure-Activity Relationship (SAR) studies would be a logical next step to explore its
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therapeutic potential.

Modification Strategies

Core Scaffold
2-(4-Ethoxyphenyl)ethanol
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Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360133#molecular-structure-and-weight-of-2-4-
ethoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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